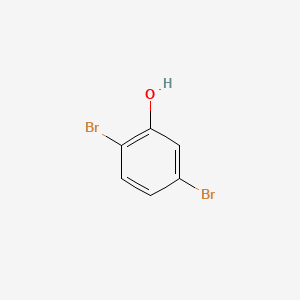

2,5-Dibromophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXWVUVLXIJHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182430 | |

| Record name | 2,5-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-52-8 | |

| Record name | 2,5-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dibromophenol chemical properties and structure

An In-depth Technical Guide to 2,5-Dibromophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.

The structural and identification details are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene[5][6] |

| CAS Number | 28165-52-8[4] |

| Molecular Formula | C₆H₄Br₂O[4] |

| SMILES | C1=CC(=C(C=C1Br)O)Br[4] |

| InChI | InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[4] |

| InChIKey | GUXWVUVLXIJHQF-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is more soluble in organic solvents.[1] It should be stored at room temperature under an inert atmosphere to ensure stability.[7]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 251.90 g/mol [4] |

| Exact Mass | 251.86084 Da[4] |

| Monoisotopic Mass | 249.86289 Da[4] |

| Appearance | White to pale yellow crystalline powder/solid[1] |

| Melting Point | 73-74 °C |

| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg |

| Density | 2.1 ± 0.1 g/cm³ |

| Topological Polar Surface Area | 20.2 Ų[4] |

| XLogP3 | 3.2[6] |

| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol[1] |

Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between δ 6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4-7 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.

-

C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the δ 150-155 ppm range.

-

C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the δ 110-120 ppm range.

-

C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of δ 115-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

-

C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: Peaks appearing above 3000 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a triplet of peaks.

-

[M]⁺: A peak at m/z 250 (containing two ⁷⁹Br isotopes).

-

[M+2]⁺: A peak at m/z 252 (containing one ⁷⁹Br and one ⁸¹Br), which would be the most intense peak in the cluster.

-

[M+4]⁺: A peak at m/z 254 (containing two ⁸¹Br isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.

Synthesis of this compound

This compound is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.

Caption: Synthesis workflow for this compound from 2,5-dibromoaniline.

Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol provides a general methodology for the laboratory-scale synthesis of this compound.

Materials:

-

2,5-Dibromoaniline (55.8 mmol)

-

Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid

-

Sodium nitrite (NaNO₂) (65.2 mmol)

-

50% aqueous Sulfuric acid (H₂SO₄) (120 mL)

-

Sodium sulfate (Na₂SO₄) (10 g)

-

Dichloromethane (DCM)

-

Ice bath

-

Heating mantle and reflux condenser

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to 0°C using an ice bath.[1]

-

Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at 0°C. Stir the mixture until the formation of the diazonium salt is complete.[1]

-

Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).[1]

-

Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.[1]

-

Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.[1]

-

Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.[1]

-

Collect the distillate, which contains the crude this compound.

-

Extract the distillate with dichloromethane (e.g., 2 x 200 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a yellow solid.[1] The reported yield for this procedure is approximately 41%.[1] An alternative procedure reports a yield of 85%.

Chemical Reactivity and Applications

The synthetic utility of this compound arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.[2]

-

Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.[8]

-

Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.[2]

Caption: Key chemical reactivity pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 28165-52-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CharChem. This compound [easychem.org]

- 6. echemi.com [echemi.com]

- 7. 28165-52-8 | this compound - Moldb [moldb.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenol is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O. It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a generalized workflow for chemical characterization.

Core Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₆H₄Br₂O |

| Molecular Weight | 251.91 g/mol |

| CAS Number | 28165-52-8 |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 73-74 °C[1][2][3] |

| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg (Predicted)[1][4] |

| Density | 2.095 ± 0.06 g/cm³ (Predicted)[1][4] |

| Solubility | Slightly soluble in water; moderately soluble in organic solvents like chloroform and methanol[1][5] |

| pKa | 7.47 ± 0.10 (Predicted)[1] |

| Storage | Store in an inert atmosphere at room temperature[1][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound with high precision.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the melting point, the sample absorbs a significant amount of heat (latent heat of fusion) without a change in temperature, which is detected as a peak in the DSC thermogram.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetic pans

-

Microbalance

-

Tweezers

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Set the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that brackets the expected melting point (e.g., 25 °C to 100 °C).

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC curve.

Boiling Point Determination by the Thiele Tube Method

Objective: To determine the boiling point of this compound at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (0-300 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of molten this compound into the fusion tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.

-

Assembly: Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the sample.

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary.

Density Determination by the Displacement Method

Objective: To determine the density of solid this compound.

Principle: Density is defined as mass per unit volume. The mass is determined by weighing, and the volume is determined by measuring the volume of a liquid displaced by the solid.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., a saturated aqueous solution of this compound or a non-polar solvent in which it has very low solubility)

-

Tweezers

Procedure:

-

Mass Measurement: Accurately weigh a sample of this compound crystals using the analytical balance. Record the mass (m).

-

Initial Volume: Partially fill the graduated cylinder with the chosen liquid and record the initial volume (V₁).

-

Displacement: Carefully add the weighed this compound crystals to the graduated cylinder, ensuring they are fully submerged and no air bubbles are trapped.

-

Final Volume: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent. "Like dissolves like" is a general rule.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, methanol, chloroform, hexane)

Procedure:

-

Sample Addition: Place a small, consistent amount (e.g., 10 mg) of this compound into separate, labeled test tubes.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of a solvent to a test tube.

-

Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.

-

Observation: Observe whether the solid dissolves completely, partially, or not at all.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small portion of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Repeat: Repeat the process for each solvent.

pKa Determination using UV-Vis Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of this compound.

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with pH due to the different electronic structures of the protonated (phenol) and deprotonated (phenoxide) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a pH range around the expected pKa (e.g., pH 6 to 9)

-

Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

pH Solutions: Prepare a series of solutions with the same concentration of this compound in different buffer solutions of known pH. Also, prepare solutions in 0.1 M HCl (fully protonated form) and 0.1 M NaOH (fully deprotonated form).

-

Spectral Scans: Record the UV-Vis spectrum of the solutions in 0.1 M HCl and 0.1 M NaOH to identify the wavelengths of maximum absorbance for the protonated (λ_HA) and deprotonated (λ_A⁻) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Absorbance Measurements: Measure the absorbance of each buffered solution at the selected analytical wavelength.

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each data point and averaging the results.

Spectroscopic Data

¹H NMR Spectroscopy

Expected Features: The ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three non-equivalent aromatic protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns (doublets and a doublet of doublets).

General Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Processing: Fourier transform the raw data, phase the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Expected Features: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group will be shifted downfield (higher ppm), and the carbons attached to the bromine atoms will also show characteristic shifts.

General Acquisition Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Processing: Fourier transform the data, phase the spectrum, and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will appear in the fingerprint region, typically below 1000 cm⁻¹.

General Acquisition Protocol (ATR-FTIR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.

Physicochemical Characterization Workflow

Conclusion

References

An In-depth Technical Guide to 2,5-Dibromophenol (CAS: 28165-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromophenol, a halogenated aromatic compound with significant applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, synthesis and analytical methodologies, safety and handling protocols, and its role as a versatile chemical intermediate. A key focus is placed on the emerging therapeutic relevance of bromophenols as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway, highlighting its potential in the development of novel anti-diabetic agents.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[1] Its chemical structure features a phenol ring substituted with two bromine atoms at the 2 and 5 positions. This substitution pattern significantly influences its reactivity and physical properties. The presence of the electron-withdrawing bromine atoms increases the acidity of the phenolic hydroxyl group compared to phenol itself.[2] It exhibits moderate solubility in organic solvents and is slightly soluble in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28165-52-8 | [1] |

| Molecular Formula | C₆H₄Br₂O | [1] |

| Molecular Weight | 251.90 g/mol | [3] |

| Appearance | White to pale yellow powder/solid | [1] |

| Melting Point | 71-74 °C | [4] |

| Boiling Point | 244.6 ± 20.0 °C (Predicted) | [1] |

| pKa | 7.47 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water, chloroform, and methanol.[1] | [1] |

| InChI Key | GUXWVUVLXIJHQF-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)Br |

Synthesis of this compound

This compound can be synthesized through various methods, most commonly involving the diazotization of 2,5-dibromoaniline followed by hydrolysis.

Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol is adapted from established literature procedures.[6]

Workflow for the Synthesis of this compound

References

- 1. content.abcam.com [content.abcam.com]

- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,5-Dibromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromophenol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Introduction to this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₄Br₂O. It is a solid at room temperature and sees use as an intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

-

Water: Less soluble in water due to the hydrophobic nature of the bromine substituents.[1]

-

Organic Solvents: Generally shows moderate solubility in organic solvents.[1]

-

Specific Organic Solvents: It has been described as very slightly soluble in chloroform and methanol.[2]

For comparison, other isomers of dibromophenol exhibit varied solubility. For instance, 2,4-dibromophenol is soluble in ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[3] 2,6-dibromophenol is described as soluble to very soluble in ethanol and ether.[4][5][6] 2,4,6-Tribromophenol is soluble in ethanol, ether, and alkali solutions.[7]

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. Researchers requiring precise solubility values will need to determine them experimentally. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a solid compound in a liquid solvent is the shake-flask method .[8][9] This can be coupled with various analytical techniques for quantification, primarily gravimetric analysis or UV/Vis spectroscopy.

The fundamental principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure saturation.

This method is straightforward and does not require sophisticated instrumentation, relying on the precise measurement of mass.[10]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, pre-weighed container.

-

Agitate the mixture at a constant, recorded temperature using a shaker or magnetic stirrer for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the supernatant into a pre-weighed, dry evaporating dish.

-

To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent aliquot taken.

-

This method is suitable for compounds that absorb ultraviolet or visible light and is generally faster than gravimetric analysis.[11]

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Dilution:

-

Withdraw a small, precise volume of the supernatant after allowing the excess solid to settle.

-

Filter the aliquot to remove any suspended particles.

-

Dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in mol/L or convert to g/100 mL using the molecular weight of this compound (251.90 g/mol ).

-

Signaling Pathways and Logical Relationships

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary documented role is as a chemical intermediate.[2]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides the necessary framework for researchers to determine these crucial parameters. The shake-flask method, combined with either gravimetric analysis or UV/Vis spectroscopy, offers a reliable means to generate accurate and reproducible solubility data. Such data is invaluable for optimizing experimental conditions, improving reaction yields, and developing new formulations.

References

- 1. CAS 28165-52-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 28165-52-8 [chemicalbook.com]

- 3. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]

- 6. Cas 608-33-3,2,6-Dibromophenol | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ijset.in [ijset.in]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,5-Dibromophenol, with a specific focus on its melting and boiling points. The information herein is curated to support research, development, and quality control activities involving this compound.

Physicochemical Data Summary

This compound is a halogenated aromatic compound with the molecular formula C₆H₄Br₂O.[1] At room temperature, it typically presents as a white to pale yellow powder or crystalline solid.[1][2] Its properties are significantly influenced by the presence of two bromine atoms and a hydroxyl group on the benzene ring. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 73-74 °C | [2][3][4] |

| Boiling Point | 244.6 °C (at 760 mmHg) | [5] |

| 244.6 ± 20.0 °C (Predicted) | [2][3] | |

| Density | 2.095 g/cm³ | [5] |

| 2.1 ± 0.1 g/cm³ | [3][4] | |

| Molecular Weight | 251.90 g/mol | [6] |

| Appearance | White to pale yellow powder | |

| Solubility | Slightly soluble in water, chloroform, and methanol.[1][2] | |

| pKa | 7.47 ± 0.10 (Predicted) | [2] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[7] The capillary method is a widely adopted technique for this determination.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely ground into a powder to ensure uniform heat distribution.[8]

-

Capillary Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.[7][8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

For small quantities of a substance, the boiling point can be determined using a microscale method, which relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.[10]

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample (or molten this compound) are placed into a small test tube or a Durham tube.[11][12]

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube assembly is attached to a thermometer.[12]

-

This entire setup is immersed in a heating bath, typically a Thiele tube filled with high-boiling mineral oil, ensuring the sample is below the oil level.[10][12]

-

-

Heating and Observation: The Thiele tube is heated gently and uniformly.[10] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[12]

-

Data Recording:

-

Once a vigorous stream of bubbles is observed, heating is discontinued.

-

The apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][12] The barometric pressure should also be recorded for accuracy.[11]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships pertinent to the analysis of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for boiling point determination.

Caption: Structural influences on physical properties.

References

- 1. CAS 28165-52-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 28165-52-8 [chemicalbook.com]

- 3. This compound | CAS#:28165-52-8 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 28165-52-8 [chemnet.com]

- 6. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. benchchem.com [benchchem.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 2,5-Dibromophenol: A Technical Guide

Introduction

2,5-Dibromophenol (C₆H₄Br₂O) is an organic compound that belongs to the family of dibromophenols.[1][2] As with its isomers, the precise characterization of this compound is critical in various research and development settings, including chemical synthesis, environmental analysis, and as a building block in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint for the molecule, allowing for unambiguous identification and purity assessment.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. It includes tabulated spectral data for easy reference, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical process. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| This compound | 7.28 (d, J=8.8 Hz, 1H), 7.04 (d, J=2.6 Hz, 1H), 6.83 (dd, J=8.8, 2.6 Hz, 1H), 5.60 (s, 1H, OH) | 151.7, 133.1, 124.0, 116.8, 115.4, 110.9 |

Data sourced from a comparative spectroscopic analysis of dibromophenol isomers.[3]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Absorption Band (cm⁻¹) | Functional Group & Vibration Type |

|---|---|

| ~3200-3600 | O-H Stretch (Alcohol) |

| ~1400-1600 | C=C Stretch (Aromatic) |

| ~1200 | C-O Stretch |

Characteristic absorption bands are identified based on general principles of IR spectroscopy.[3][4]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z Value | Interpretation |

|---|---|

| 250, 252, 254 | Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 171, 173 | Fragment Ion [M-Br]⁺ |

| 143, 145 | Fragment Ion [M-Br-CO]⁺ |

The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) is a key identifier. Data is consistent with Electron Ionization (EI) fragmentation.[1][3][5]

Analytical Workflow and Structural Correlation

A logical workflow is essential for the systematic spectroscopic identification of a compound. The process begins with sample preparation and proceeds through various analytical techniques, with the data from each method providing complementary information to confirm the structure.

Caption: General workflow for the spectroscopic identification of this compound.

The correlation between the molecular structure and its spectroscopic output is fundamental to its identification. The diagram below illustrates which parts of the this compound molecule correspond to the key signals observed in NMR spectroscopy.

Caption: Correlation between the molecular structure and its NMR signals.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using standard parameters, typically including a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.[3]

-

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.[3]

-

Accumulate several hundred to a few thousand scans to obtain a good signal, as the ¹³C nucleus is inherently less sensitive than ¹H.[3][7]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[3]

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all resonances.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method for acquiring an IR spectrum, which is suitable for solid samples like this compound.[8]

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount (~10-20 mg) of the solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[8]

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a clean, empty salt plate. This will be automatically subtracted from the sample spectrum.[3]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]

-

-

Data Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of volatile or semi-volatile compounds like this compound.

-

Sample Preparation:

-

GC-MS Conditions:

-

Injector: Use a splitless injection at a temperature of 250-280°C.[3]

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) is suitable.[3]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[3]

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280-300°C.[3]

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scanner to a range of m/z 40 to 400.[3]

-

-

Data Analysis:

-

Identify the retention time of the peak corresponding to this compound from the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

-

Compare the fragmentation pattern and isotopic distribution with known data for this compound to confirm its identity.

-

References

- 1. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 28165-52-8 | this compound - Moldb [moldb.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromophenol from 2,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of 2,5-Dibromophenol, a key intermediate in various organic synthesis applications, starting from 2,5-dibromoaniline. The core of this transformation involves a two-step process: the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This document details the underlying reaction mechanism, provides comprehensive experimental protocols from established literature, summarizes quantitative data in a comparative format, and outlines the necessary purification techniques. The inclusion of detailed workflows and mechanism diagrams aims to provide researchers with a thorough and practical resource for the laboratory-scale synthesis of this compound.

Reaction Mechanism and Pathway

The conversion of 2,5-dibromoaniline to this compound is a classic example of a Sandmeyer-type reaction, specifically a hydroxylation, which proceeds via an arenediazonium salt intermediate.[1][2] The overall process can be broken down into two primary stages:

-

Diazotization: The primary aromatic amine, 2,5-dibromoaniline, is treated with nitrous acid (HNO₂) at low temperatures.[3] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[][5] This reaction converts the amino group (-NH₂) into a highly reactive diazonio group (-N₂⁺), forming the 2,5-dibromobenzenediazonium salt.[6] The low temperature (typically 0-5 °C) is crucial as diazonium salts can be unstable at higher temperatures.[]

-

Hydrolysis: The formed diazonium salt is then hydrolyzed by heating the aqueous acidic solution.[7] The diazonio group is an excellent leaving group and is readily displaced by a water molecule (a nucleophile), releasing nitrogen gas (N₂).[2][8] This results in the formation of the desired this compound.

The following diagram illustrates the chemical pathway for this synthesis.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Protocols

Two distinct, detailed protocols for the synthesis of this compound are presented below, offering variations in reagents and conditions.

This method utilizes a suspension of 2,5-dibromoaniline sulfate in a sulfuric acid medium for the diazotization step.

Materials:

-

2,5-dibromoaniline (61.6 g)

-

75% aqueous sulfuric acid (370 g total)

-

Sodium nitrite powder (18.2 g)

-

Xylene

-

Superheated steam for distillation

Procedure:

-

Sulfate Salt Formation: A suspension of fine 2,5-dibromoaniline sulfate particles is prepared by charging 61.6 g of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid into a one-liter capacity ceramic ball mill. The resulting suspension is then transferred to a one-liter beaker. The ball mill is washed with an additional 120 g of 75% aqueous sulfuric acid, and the washings are added to the beaker.

-

Diazotization: The suspension of 2,5-dibromoaniline sulfate is diazotized by the addition of 18.2 g of sodium nitrite powder.

-

Hydrolysis: The resulting 2,5-dibromobenzenediazonium sulfate is hydrolyzed by heating.

-

Initial Isolation: After hydrolysis, a xylene layer is isolated from the product mixture. The xylene is then removed by distillation to yield the crude this compound.

-

Purification: The crude product is purified by steam distillation using superheated steam. The distillate is cooled, allowing the crystallized this compound to form. The purified product is then collected by filtration and dried.

This alternative method employs trifluoroacetic acid during the diazotization stage, followed by hydrolysis in a boiling sulfuric acid solution.

Materials:

-

2,5-dibromoaniline (55.8 mmol)

-

Trifluoroacetic acid (80 mL)

-

Sodium nitrite (65.2 mmol)

-

50% Sulfuric acid (120 mL)

-

Sodium sulfate (10 g)

-

Dichloromethane (400 mL total)

Procedure:

-

Diazotization: In a solution of 80 mL of trifluoroacetic acid containing 55.8 mmol of 2,5-dibromoaniline, 65.2 mmol of sodium nitrite is added in batches at a temperature of 0 °C.[9]

-

Hydrolysis: The resulting diazonium salt solution is slowly added to a boiling solution composed of 120 mL of 50% sulfuric acid and 10 g of sodium sulfate.[9] The reaction mixture is maintained at reflux for 1 hour.[9]

-

Purification and Isolation: Upon completion, the product is purified via steam distillation.[9] The collected distillate is then extracted with dichloromethane (2 x 200 mL).[9]

-

Final Processing: The combined organic layers are dried over sodium sulfate, and the solvent is concentrated to yield this compound as a yellow solid.[9]

Experimental Workflow

The general laboratory workflow for this synthesis follows a logical sequence of chemical transformation and product purification.

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

The quantitative data from the cited experimental protocols are summarized below for direct comparison.

| Parameter | Protocol A (Sulfuric Acid) | Protocol B (TFA/Sulfuric Acid) |

| Starting Material | 2,5-dibromoaniline (61.6 g) | 2,5-dibromoaniline (55.8 mmol) |

| Diazotization Reagents | 75% H₂SO₄ (370 g), NaNO₂ (18.2 g) | Trifluoroacetic acid (80 mL), NaNO₂ (65.2 mmol) |

| Hydrolysis Conditions | Heating in aqueous H₂SO₄ solution | Reflux for 1 hour in 50% H₂SO₄ |

| Purification Method | Steam Distillation | Steam Distillation, Dichloromethane Extraction |

| Reported Yield | 85.0% | 41%[9] |

| Final Product Form | Crystalline solid | Yellow solid[9] |

| Melting Point | 71°-74° C | Not specified |

| Reference | PrepChem.com | ChemicalBook[9] |

Safety Considerations

-

Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. It is standard practice to keep them in solution and use them in situ without isolation.[10]

-

Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: 2,5-dibromoaniline and this compound are hazardous chemicals. Consult the Safety Data Sheet (SDS) for each compound before use to understand the specific risks and handling procedures.

-

Nitrogen Gas Evolution: The hydrolysis step releases a significant volume of nitrogen gas. The reaction should be conducted in an open or vented system to prevent pressure buildup.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Diazotisation [organic-chemistry.org]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 28165-52-8 [chemicalbook.com]

- 10. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

Stability and Storage of 2,5-Dibromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromophenol. Aimed at professionals in research, science, and drug development, this document synthesizes available data on the physicochemical properties, degradation pathways, and handling of this important chemical intermediate. While quantitative stability data specific to this compound is limited in publicly available literature, this guide establishes a framework for stability assessment based on forced degradation studies and information on structurally related brominated phenols. Detailed experimental protocols for conducting such studies are provided to enable researchers to generate data relevant to their specific formulations and applications.

Introduction

This compound (CAS No. 28165-52-8) is a key building block in organic synthesis, finding applications in the pharmaceutical and chemical industries.[1][2] Its phenolic structure, substituted with two bromine atoms, imparts unique reactivity, but also susceptibility to degradation under certain environmental conditions. A thorough understanding of its stability profile is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in the context of drug development where stringent regulatory standards for purity and impurity profiles must be met.[3][4]

This guide outlines the known stability characteristics of this compound, provides recommendations for its proper storage and handling, and details experimental approaches for comprehensive stability testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and during handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄Br₂O | [5][6][7] |

| Molecular Weight | 251.90 g/mol | [5][7] |

| Appearance | White to pale yellow powder/solid | [5] |

| Melting Point | 73-74 °C | [5] |

| Boiling Point | 244.6 ± 20.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol. | [5] |

| pKa | 7.47 ± 0.10 (Predicted) | [5] |

Stability Profile and Degradation Pathways

Potential Degradation Pathways:

Based on the chemistry of phenols and brominated aromatics, the following degradation pathways are plausible for this compound under stress conditions:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to debromination, hydroxylation, or polymerization. Studies on other bromophenols have shown that photohydrolysis and debromination are common degradation routes.

-

Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.

-

Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

A proposed logical workflow for investigating these degradation pathways is illustrated in the diagram below.

Caption: Logical workflow for investigating degradation pathways.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general chemical handling principles.[5]

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Room temperature | Avoids potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidation of the phenolic group. |

| Light | Protect from light | Prevents photolytic degradation. |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | Phenols can be hygroscopic, and moisture can facilitate degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and certain metals. | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability and Degradation Studies

The following protocols are provided as a guide for researchers to conduct forced degradation studies on this compound. These protocols are based on established practices in the pharmaceutical industry for stress testing of drug substances and should be adapted and validated for the specific analytical methods and instrumentation available.[8]

General Experimental Workflow

The general workflow for a forced degradation study is depicted in the diagram below.

Caption: Workflow for forced degradation studies.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the appropriate stress medium to the desired concentration for the study.

Forced Degradation Conditions

The goal of forced degradation is to achieve 5-20% degradation of the active substance.[8] The conditions below are starting points and may need to be adjusted.

5.3.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

5.3.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

5.3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

5.3.4. Thermal Degradation

-

Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

-

At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

5.3.5. Photolytic Degradation

-

Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).[9]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At appropriate time intervals, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is required to separate and quantify this compound from its degradation products.[10][11]

Table 3: Example HPLC Method Parameters for Stability Indicating Analysis

| Parameter | Suggested Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

Note: This is a starting point for method development and will require optimization and validation.

Chemical Incompatibilities

As a phenolic compound, this compound is expected to be incompatible with certain classes of compounds. In the context of pharmaceutical formulation, compatibility with excipients is a critical consideration.[2][12][13]

Potential Incompatibilities:

-

Strong Oxidizing Agents: Can lead to rapid and extensive degradation of the phenol ring.

-

Strong Bases: Can deprotonate the phenolic hydroxyl group, forming a phenoxide which may be more susceptible to oxidation or other reactions.

-

Certain Metal Ions: Transition metal ions can catalyze the oxidation of phenols.

-

Reactive Excipients: Some pharmaceutical excipients contain reactive impurities (e.g., peroxides, aldehydes) that can interact with the drug substance.[14] Compatibility studies with intended excipients are highly recommended during formulation development.

Conclusion

The stability of this compound is a critical factor in its successful application, particularly in the pharmaceutical industry. While specific quantitative stability data is sparse, this guide provides a comprehensive framework for its storage, handling, and stability assessment. Adherence to recommended storage conditions, including protection from light, air, and moisture, is essential to maintain its purity and integrity. For drug development professionals, the implementation of forced degradation studies as outlined in this guide will be instrumental in developing robust formulations and meeting regulatory requirements. Further research to generate and publish quantitative stability data for this compound would be a valuable contribution to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. isfcppharmaspire.com [isfcppharmaspire.com]

- 3. cmcpharm.com [cmcpharm.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | 28165-52-8 [chemicalbook.com]

- 6. This compound 97% | CAS: 28165-52-8 | AChemBlock [achemblock.com]

- 7. This compound | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. kinampark.com [kinampark.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,5-Dibromophenol

Introduction

This compound is an important intermediate in organic synthesis, utilized in the development of pharmaceuticals and other complex organic molecules.[1] Its chemical behavior is dictated by the interplay of three key functional components: the aromatic ring, two bromine atoms, and a hydroxyl group. The hydroxyl (-OH) group, in particular, is a primary site of reactivity, participating in reactions as a proton donor (acid), a nucleophile, and an influential director for electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.

Physicochemical and Acidity Data

The reactivity of the hydroxyl group is fundamentally linked to its acidity, which is quantified by its pKa value. The electron-withdrawing nature of the bromine atoms influences the acidity of the phenolic proton.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O | PubChem[2] |

| Molecular Weight | 251.90 g/mol | PubChem[2] |

| Melting Point | 73-74 °C | Echemi[3], Wikipedia[4] |

| Boiling Point | 244.6 °C at 760 mmHg | LookChem |

| Appearance | White to pale yellow powder | ChemicalBook[1] |

| pKa (Predicted) | 7.47 ± 0.10 | LookChem |

For context, the acidity of this compound can be compared with phenol and other dibromophenol isomers. The position of the electron-withdrawing bromine atoms significantly impacts the stability of the corresponding phenoxide ion and, therefore, the acidity.

| Compound | pKa Value (at 25 °C) |

| Phenol | 9.95 |

| This compound | 7.47 (Predicted) |

| 2,4-Dibromophenol | 7.79 |

| 2,6-Dibromophenol | 6.67[4][5] |

| 3,5-Dibromophenol | 8.06 |

The pKa of 2,6-dibromophenol is notably lower (more acidic) due to the proximity of both bromine atoms to the hydroxyl group, which provides a strong inductive stabilization of the negative charge on the phenoxide oxygen.[5]

Electronic and Steric Influences on Reactivity

The reactivity of the hydroxyl group and the aromatic ring is governed by a combination of inductive and resonance effects from the substituents.

-

Hydroxyl (-OH) Group:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, increasing electron density, particularly at the ortho and para positions.[6][7] This effect is dominant, making the -OH group a strong activating group.[6]

-

-

Bromo (-Br) Groups:

-

Inductive Effect (-I): Bromine is electronegative and strongly withdraws electron density from the ring, deactivating it.

-

Resonance Effect (+M): Like the hydroxyl group, bromine has lone pairs that can be donated to the ring, directing electrophiles to the ortho and para positions. However, this resonance effect is weaker than its inductive effect, making halogens deactivating overall but still ortho-, para-directing.[8]

-

Key Reactions of the Hydroxyl Group

The hydroxyl group is a versatile functional handle for derivatization, primarily through O-alkylation (etherification) and O-acylation (esterification).

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[9][10]

-

Mechanism: The first step is the deprotonation of the hydroxyl group by a suitable base (e.g., K₂CO₃, NaH, KOH) to form the more nucleophilic phenoxide ion.[10] This phenoxide then attacks the primary or secondary alkyl halide.

-

Competition: A common side reaction is C-alkylation, where the aromatic ring acts as the nucleophile.[11] O-alkylation is generally favored in polar aprotic solvents (e.g., acetone, DMF), which solvate the cation of the base but leave the phenoxide oxygen exposed and highly nucleophilic.

This protocol is a representative procedure for the O-alkylation of a substituted phenol and may require optimization for this compound.

-

Setup: To a solution of this compound (e.g., 1.0 mmol, 252 mg) in dry acetone (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (e.g., 3.0 mmol, 414 mg).

-

Phenoxide Formation: Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Alkylation: Add the alkylating agent, such as methyl iodide (CH₃I) (e.g., 1.5 mmol, 213 mg), dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[12]

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 2,5-dibromoanisole.

O-Acylation (Esterification)

Phenols react with acyl chlorides or acid anhydrides to form esters.[13] The reaction with acyl chlorides is often vigorous and can be performed at room temperature.[14] Due to the relatively poor nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, a base catalyst such as pyridine or triethylamine is often used.[15]

This protocol is a general procedure for the esterification of a phenol with an acyl chloride.

-

Setup: Dissolve this compound (1.0 mmol, 252 mg) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask equipped with a magnetic stirrer. Add a base, such as pyridine (1.2 mmol, 95 mg).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add the acylating agent, for example, acetyl chloride (1.1 mmol, 86 mg), dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.

Influence of the Hydroxyl Group on the Aromatic Ring

The hydroxyl group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS).[7] In this compound, the incoming electrophile will be directed to the positions ortho and para to the -OH group (C4 and C6) and ortho/para to the two bromine atoms.

-

Directing Effects:

-

-OH group (at C1): Strongly directs to C2 (blocked), C4, and C6. It is a powerful activator.

-

-Br group (at C2): Weakly directs to C1 (blocked), C3, and C6. It is a deactivator.

-

-Br group (at C5): Weakly directs to C1 (blocked), C4, and C6. It is a deactivator.

-

The positions C4 and C6 are strongly activated by the hydroxyl group's resonance effect. The C6 position is also ortho to the C2-bromo group, while the C4 position is para to the C1-hydroxyl and ortho to the C5-bromo group. The combined directing effects suggest that electrophilic substitution will preferentially occur at positions C4 and C6. Steric hindrance may influence the ratio of the resulting products.[16]

Conclusion